molecular formula C13H19BBrNO3 B6304417 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester CAS No. 2121514-85-8

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester

Cat. No.: B6304417
CAS No.: 2121514-85-8
M. Wt: 328.01 g/mol
InChI Key: QTJSJTOSKWPAJU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is characterized by its molecular formula C13H19BBrNO3 and a molecular weight of 328.01 g/mol . This compound is particularly valuable in the field of medicinal chemistry due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5-bromo-2-ethoxypyridine with a boronic acid derivative under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., THF, DMF)

    Oxidizing agents: (e.g., hydrogen peroxide for oxidation reactions)

    Reducing agents: (e.g., sodium borohydride for reduction reactions)

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The process includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable for synthesizing complex molecules with high precision .

Properties

IUPAC Name

5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJSJTOSKWPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143413
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-85-8
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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